molecular formula C20H26N4O B018812 N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide CAS No. 581076-63-3

N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Cat. No. B018812
M. Wt: 338.4 g/mol
InChI Key: FXJLDIHKTIMSKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, involves complex organic reactions. For instance, Koroleva et al. (2011) described the synthesis of N-methylpiperazine series amides, highlighting methods that could be applicable to synthesizing compounds with similar structures (Koroleva et al., 2011).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior. Saeed et al. (2010) characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, providing insights into the intramolecular interactions and crystal structure that could be similar in N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The work by Hebishy et al. (2020) on benzamide-based compounds offers an understanding of chemical reactions that could apply to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides, including their potential antiviral activities (Hebishy et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Cao and Ghadiri (2023) explored the synthesis of N-(3-amino-4-methylphenyl)benzamide in a microreactor, revealing the impact of temperature and residence time on product yield, which indirectly provides insights into the physical properties of such compounds (Cao & Ghadiri, 2023).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are critical for their application in research and industry. The study by Demir et al. (2015) on the antioxidant activity of a benzamide derivative provides valuable information on the chemical properties that could be relevant to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides, highlighting their potential antioxidant properties (Demir et al., 2015).

Scientific Research Applications

DNA Interactions

The compound "N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide" shares structural similarities with known minor groove binders, such as Hoechst 33258. These compounds are known to bind strongly to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. Such interactions are critical for understanding the molecular basis of DNA recognition and binding, offering insights into rational drug design and the development of diagnostic tools for analyzing DNA sequences and structures (Issar & Kakkar, 2013).

Degradation Pathways

Investigations into the degradation pathways of organic compounds in environmental settings have highlighted the relevance of understanding the stability and transformation of chemical entities like "N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide". Such studies contribute to our knowledge of pollutant degradation and the mitigation of environmental contamination (Qutob et al., 2022).

Antipsychotic Activity

The compound's structural analogues, particularly arylpiperazine derivatives, have been examined for their potential antipsychotic activities. These studies provide a foundation for understanding the pharmacological effects of "N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide" and its potential application in treating psychiatric disorders. The exploration of these compounds includes understanding their receptor binding profiles, efficacy in animal models, and their potential for developing new therapeutic agents (Bruhwyler et al., 1997).

Antituberculosis Activity

Organotin complexes, including those structurally related to "N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide", have shown significant antituberculosis activity. Such findings underscore the potential of these compounds in contributing to the development of new antituberculosis agents, highlighting the importance of metal complexes in medicinal chemistry (Iqbal et al., 2015).

properties

IUPAC Name

N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15-3-8-18(13-19(15)21)22-20(25)17-6-4-16(5-7-17)14-24-11-9-23(2)10-12-24/h3-8,13H,9-12,14,21H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJLDIHKTIMSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470878
Record name N-(3-Amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

CAS RN

581076-63-3
Record name N-(3-Amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternatively a solution of N-(4-methyl-3-nitro-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide (60 g, 163 mmol) in ethanol 90% (300 ml) at room temperature under an atmosphere of nitrogen is treated sequentially with platinum (5%) on carbon (6.0 g) and potassium formate (68.5 g, 814 mmol). The resulting suspension is then heated at 80° C. for a period of 16 hrs. The reaction mixture is filtrated at 70° C. over a pad of Celite. Ethanol 90% (150 ml) and water (150 ml) are used to rinse the reactor. Ethanol is removed from the combined filtrates by distillation in vacuo at an external temperature 60° C. The crude product separates from the aqueous concentrate as an oil during the distillation, crystallizes upon subsequent cooling to 23° C. within 2 hrs and is filtered of with suction, washed with ethanol (200 ml) and dried in vacuo. Yield: 55 g of the title compound, 99% of theory, as yellowish crystals. (HPLC: 98.0% area).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of AlCl3 (1000 mg, 7.5 mmol) in toluene (3 ml) and acetonitrile (3.0 ml) at 0° C. under an atmosphere of argon is treated dropwise with a solution of 3-amino-4-methyl-aniline (470 mg, 6.0 mmol) in toluene (6 ml). The resulting brown solution is heated at 40° C. A solution of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (745 mg, 3.0 mmol) in toluene (2 ml) is then added dropwise over a period of 30 min. The resulting mixture is stirred at 40° C. for 8 hrs and then cooled at 0° C. An aqueous saturated potassium-sodium tartrate (30 ml) and aqueous saturated NaHCO3 (40 ml) and t-butyl methyl ether (60 ml) are added sequentially. The organic phase is separated and washed with aqueous saturated NaCl. The aqueous phases are back-extracted with t-butyl methyl ether. The organic phases are combined, dried over MgSO4 and concentrated in vacuo. Purification by flash-chromatography (SiO2, CH2Cl2/MeOH 90:10+1% aq. NH3) gives 825 mg of the title compound (75%) as yellowish crystals.
Name
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
745 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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